6-Ethoxybenzo[d]oxazol-2-amine
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Overview
Description
6-Ethoxybenzo[d]oxazol-2-amine is a heterocyclic organic compound with the molecular formula C9H10N2O2. It belongs to the benzoxazole family, which is known for its diverse applications in medicinal chemistry, material science, and industrial chemistry. The compound is characterized by an ethoxy group at the 6th position and an amine group at the 2nd position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-1,3-benzoxazol-2-amine typically involves the reaction of 2-aminophenol with ethyl bromide under basic conditions to introduce the ethoxy group. The reaction is followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring .
Industrial Production Methods: Industrial production methods for 6-ethoxy-1,3-benzoxazol-2-amine often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Ethoxybenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.
Major Products Formed:
Oxidation: N-oxides of 6-ethoxy-1,3-benzoxazol-2-amine.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated benzoxazole derivatives.
Scientific Research Applications
6-Ethoxybenzo[d]oxazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Industry: Utilized in the production of dyes, pigments, and optical brighteners.
Mechanism of Action
The mechanism of action of 6-ethoxy-1,3-benzoxazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
6-Methoxy-1,3-benzoxazol-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.
6-Chloro-1,3-benzoxazol-2-amine: Contains a chlorine atom at the 6th position.
6-Methyl-1,3-benzoxazol-2-amine: Features a methyl group at the 6th position.
Uniqueness: 6-Ethoxybenzo[d]oxazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes .
Properties
IUPAC Name |
6-ethoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,2H2,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYYUBFRHUZDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(O2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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